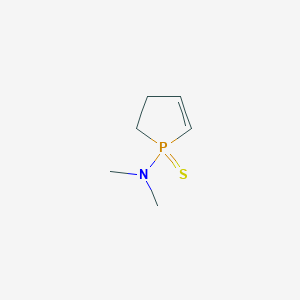
1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione is a unique organophosphorus compound characterized by the presence of a phosphole ring with a thione group and a dimethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione typically involves the reaction of phosphole derivatives with dimethylamine and sulfur sources. One common method includes the reaction of 1-chloro-2,3-dihydro-1H-phosphole with dimethylamine in the presence of a base, followed by the introduction of sulfur to form the thione group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Phosphole oxides.
Reduction: Thiol derivatives.
Substitution: Various substituted phosphole derivatives.
Scientific Research Applications
1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thione group can act as a nucleophile or electrophile in different reactions. These interactions enable the compound to modulate biological pathways and exhibit its effects.
Comparison with Similar Compounds
1-(Dimethylamino)-2,3-dihydro-1H-phosphole: Lacks the thione group but shares the phosphole ring and dimethylamino substituent.
1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-oxide: Contains an oxide group instead of a thione group.
1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-sulfide: Similar structure with a sulfide group.
Uniqueness: 1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione is unique due to the presence of both the dimethylamino and thione groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for versatile applications in various fields.
Properties
CAS No. |
64620-08-2 |
|---|---|
Molecular Formula |
C6H12NPS |
Molecular Weight |
161.21 g/mol |
IUPAC Name |
N,N-dimethyl-1-sulfanylidene-2,3-dihydro-1λ5-phosphol-1-amine |
InChI |
InChI=1S/C6H12NPS/c1-7(2)8(9)5-3-4-6-8/h3,5H,4,6H2,1-2H3 |
InChI Key |
NGAAPQDELYTBIA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P1(=S)CCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















